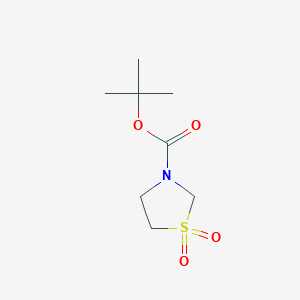

3-Thiazolidinecarboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide

描述

3-Thiazolidinecarboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide is a sulfur-containing heterocyclic compound characterized by a five-membered thiazolidine ring system. The core structure incorporates a sulfone group (1,1-dioxide) and a carboxylic acid esterified with a tert-butyl (1,1-dimethylethyl) group. This configuration confers unique physicochemical properties, including enhanced stability due to the electron-withdrawing sulfone moiety and steric hindrance from the bulky tert-butyl ester. Such features make it valuable in pharmaceutical and agrochemical research, particularly as a precursor or intermediate in synthetic pathways requiring controlled reactivity .

属性

CAS 编号 |

148312-56-5 |

|---|---|

分子式 |

C8H15NO4S |

分子量 |

221.28 g/mol |

IUPAC 名称 |

tert-butyl 1,1-dioxo-1,3-thiazolidine-3-carboxylate |

InChI |

InChI=1S/C8H15NO4S/c1-8(2,3)13-7(10)9-4-5-14(11,12)6-9/h4-6H2,1-3H3 |

InChI 键 |

AQKUXLUTDNNRLD-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)N1CCS(=O)(=O)C1 |

产品来源 |

United States |

准备方法

Condensation of L-Cysteine with Aldehydes

The thiazolidine core is synthesized via cyclocondensation of L-cysteine with aldehydes under acidic or neutral conditions. For example:

-

L-Cysteine hydrochloride monohydrate reacts with formaldehyde in the presence of sodium bicarbonate to form 2-(substituted phenyl)thiazolidine-4-carboxylic acid .

-

The reaction proceeds via nucleophilic attack of the cysteine thiol on the aldehyde carbonyl, followed by intramolecular cyclization.

Key conditions :

Oxidation to Sulfone (1,1-Dioxide)

The sulfur atom in the thiazolidine ring is oxidized to a sulfone using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) :

-

Thiazolidine-3-carboxylic acid is dissolved in acetic acid and treated with 30% H₂O₂ at 50°C for 6–12 hours.

-

Alternatively, mCPBA in dichloromethane at 0°C achieves selective oxidation without side reactions.

Critical parameters :

Esterification with tert-Butyl Groups

The carboxylic acid is protected as a tert-butyl ester using Steglich esterification or Boc-anhydride :

-

3-Thiazolidinecarboxylic acid 1,1-dioxide is reacted with tert-butanol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

-

Solvent: Tetrahydrofuran (THF) or dichloromethane.

-

Temperature: 0°C to room temperature.

Optimization and Challenges

Diastereomer Control

The condensation step generates diastereomers due to the chiral centers at C-2 and C-4 of the thiazolidine ring. Separation is achieved via:

Stability Considerations

-

The tert-butyl ester is stable under acidic conditions but hydrolyzes in strong bases.

-

The sulfone group is resistant to further oxidation but may react with nucleophiles at elevated temperatures.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Industrial-Scale Production

Reagentia and GlpBio commercialize the compound in quantities up to 5 g, with protocols emphasizing:

-

Catalytic hydrogenation : For debenzylation of intermediate esters.

-

Trifluoroacetic acid (TFA) cleavage : To remove tert-butyl protecting groups.

Applications and Derivatives

化学反应分析

3-噻唑烷羧酸, 1,1-二甲基乙酯, 1,1-二氧化物会发生各种化学反应,包括:

氧化: 砜基可以在强氧化条件下进一步氧化。

还原: 酯基可以使用诸如氢化铝锂之类的还原剂还原成相应的醇。

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及胺类和醇类等亲核试剂。这些反应形成的主要产物取决于所使用的特定试剂和条件。

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of thiazolidine derivatives as anticancer agents. For instance, compounds derived from thiazolidines have shown significant inhibitory effects on various cancer cell lines. One notable study reported that specific derivatives exhibited potent activity against multi-tyrosine kinases, which are crucial in cancer progression. Compound 6 from this study demonstrated an IC₅₀ of 0.021 µmol L⁻¹ against c-Met kinase, indicating strong potential for therapeutic use in cancer treatment .

Enzyme Inhibition

3-Thiazolidinecarboxylic acid derivatives have been investigated for their ability to interact with biological targets such as enzymes and receptors. Research indicates that these compounds may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders .

Synthesis of Complex Molecules

The compound serves as a key intermediate in the synthesis of various biologically active molecules. Its thiazolidine structure allows for the formation of complex frameworks through reactions such as cyclization and functional group transformations. For example, innovative synthetic routes have been developed that utilize thiazolidine derivatives to create more complex structures with high yields .

Ligand Development

Thiazolidine derivatives are also used as ligands in asymmetric synthesis. These ligands have been shown to promote reactions with high enantioselectivity, making them valuable in the production of chiral compounds . The ability to control stereochemistry is crucial in drug development, where the orientation of molecules can significantly influence their biological activity.

Study on Anticancer Properties

A recent investigation explored the anticancer properties of thiazolidine derivatives synthesized from natural amino acids. The study demonstrated that these derivatives not only inhibited cancer cell growth but also induced apoptosis in tumor cells. The mechanism involved the modulation of signaling pathways associated with cell survival and proliferation .

Asymmetric Synthesis Application

Another study focused on the use of thiazolidine-based ligands in rhodium-catalyzed reactions. The results indicated that these ligands provided higher enantioselectivities compared to traditional ligands, showcasing their utility in asymmetric synthesis . This application is particularly relevant for the pharmaceutical industry, where chiral compounds are often required.

Data Tables

作用机制

3-噻唑烷羧酸, 1,1-二甲基乙酯, 1,1-二氧化物的作用机制涉及它与各种分子靶标的相互作用。砜基可以参与氧化还原反应,而酯基可以发生水解以释放活性羧酸。这些相互作用可以调节生物途径并发挥治疗作用 。

相似化合物的比较

1,1-Dioxo-isothiazolidine-3-carboxylic acid (CAS 1146957-01-8)

- Key Differences :

- The isothiazolidine ring differs in heteroatom arrangement (sulfur at position 1 and nitrogen at position 2) compared to the thiazolidine system (sulfur at position 1 and nitrogen at position 3).

- Lacks the tert-butyl ester group, leading to higher polarity and lower lipophilicity.

- Applications : Used in peptide mimetics and enzyme inhibitors due to its zwitterionic nature .

5-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-amino-, 1,1-dimethylethyl ester, 5,5-dioxide (CAS 1340481-83-5)

- Key Differences: Features a spirocyclic structure (fused 5- and 4-membered rings), introducing conformational rigidity absent in the monocyclic thiazolidine system. Contains an additional amino group, enabling hydrogen bonding and nucleophilic reactivity.

- Applications : Investigated in drug discovery for kinase modulation .

2,3-Dihydro-1,2-benzothiazole 1,1-dioxides (Compound 11 in )

- Key Differences: Benzannulation (fused benzene ring) enhances aromaticity and planar stability, contrasting with the non-aromatic thiazolidine core. Synthesized via sulfamoyl chloride cyclization, a distinct pathway from the target compound’s synthesis .

Functional Analogues

Terbufos Sulfone (Phosphorodithioic acid, S-[(1,1-dimethylethyl)sulfonylmethyl] O,O-diethyl ester)

- Key Differences: Organophosphate backbone with a sulfonylmethyl-tert-butyl group, diverging from the heterocyclic thiazolidine core. Exhibits insecticidal activity via acetylcholinesterase inhibition, a mode unrelated to typical thiazolidine derivatives .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features | Reactivity/Solubility | Applications |

|---|---|---|---|---|---|---|

| 3-Thiazolidinecarboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide | Not Provided | C₈H₁₅NO₄S | 221.27 g/mol | Thiazolidine ring, tert-butyl ester, sulfone | Moderate lipophilicity, stable | Pharmaceutical intermediates |

| 1,1-Dioxo-isothiazolidine-3-carboxylic acid | 1146957-01-8 | C₄H₅NO₄S | 163.15 g/mol | Isothiazolidine ring, carboxylic acid | High polarity, water-soluble | Peptide mimetics |

| 5-Thia-2-azaspiro[3.4]octane-2-carboxylic acid derivative | 1340481-83-5 | C₁₁H₂₀N₂O₄S | 276.35 g/mol | Spirocyclic system, tert-butyl ester | Rigid conformation | Kinase inhibitors |

| Terbufos Sulfone | 56070-16-9 | C₉H₂₁O₄PS₂ | 312.37 g/mol | Organophosphate, sulfone, tert-butyl | Hydrolytically stable | Agrochemicals |

Research Findings

Synthetic Pathways :

- The target compound’s synthesis likely involves sulfonylation of a thiazolidine precursor, contrasting with benzothiazole derivatives (e.g., 2,3-dihydro-1,2-benzothiazole 1,1-dioxides), which form via sulfamoyl chloride cyclization .

- Spirocyclic analogues (e.g., CAS 1340481-83-5) require multistep routes involving ring-closing metathesis or amine-mediated cyclization .

Stability and Reactivity :

- The tert-butyl ester in the target compound reduces hydrolysis rates compared to methyl or ethyl esters in analogues like 1,1-dioxo-isothiazolidine-3-carboxylic acid .

- Sulfone groups enhance oxidative stability across all compounds but reduce nucleophilic susceptibility at the sulfur center .

Biological Activity: Thiazolidine sulfones are explored for protease inhibition, while spirocyclic variants (e.g., CAS 1340481-83-5) show promise in targeting ATP-binding pockets in kinases .

生物活性

3-Thiazolidinecarboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thiazolidine ring and a carboxylic acid moiety, which are known to contribute to its biological activity. The esterification with 1,1-dimethylethyl enhances its lipophilicity, potentially affecting its pharmacokinetic properties.

Antiviral Activity

Research has indicated that derivatives of thiazolidine-4-carboxylic acids exhibit inhibitory effects against neuraminidase (NA) of the influenza A virus. In a study involving various thiazolidine derivatives, one compound demonstrated an IC50 value of 0.14 μM against NA, suggesting significant antiviral potential . The structure-activity relationship (SAR) indicates that modifications on the thiazolidine ring can enhance activity against influenza viruses.

Anticancer Properties

Thiazolidine derivatives have also been investigated for their anticancer properties. A review highlighted several thiazolidin-4-one derivatives that showed promise as anticancer agents through various mechanisms including apoptosis induction and cell cycle arrest . The specific compound's efficacy in cancer models remains to be fully elucidated but suggests a potential avenue for therapeutic development.

The biological activity of 3-thiazolidinecarboxylic acid derivatives may be attributed to their ability to interact with specific enzymes or receptors involved in disease processes. For example, the inhibition of neuraminidase disrupts viral replication cycles. Additionally, thiazolidines may modulate pathways involved in oxidative stress and inflammation, contributing to their therapeutic effects.

Study on Influenza Inhibition

A series of thiazolidine-4-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit neuraminidase. The most potent derivative exhibited an IC50 value significantly lower than that of standard antiviral drugs like oseltamivir . This finding underscores the potential for developing new antiviral agents based on thiazolidine scaffolds.

Anticancer Activity Assessment

In another study focusing on the anticancer effects of thiazolidine compounds, various derivatives were tested against different cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells . This selectivity is crucial for minimizing adverse effects in therapeutic applications.

Data Summary

常见问题

Q. Q1. What are the optimal synthetic routes for 3-thiazolidinecarboxylic acid derivatives, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of thiazolidinecarboxylic acid derivatives typically involves multicomponent reactions (MCRs) using primary amines, aldehydes, and mercaptoacetic acid. Catalysts like boron trifluoride (BF₃) or p-toluenesulfonic acid (PTSA) are critical for cyclization. For example, the tert-butyl ester group in the target compound may require protection/deprotection strategies to avoid side reactions. Reaction temperature (40–80°C) and pH (5–7) significantly impact yield and purity . Green chemistry approaches, such as nano-catalysis, can enhance efficiency and reduce byproducts.

Q. Q2. How is the structural stability of the thiazolidine ring system assessed under varying experimental conditions?

Methodological Answer: Stability studies employ techniques like:

- NMR spectroscopy to monitor ring-opening reactions under acidic/basic conditions.

- Thermogravimetric analysis (TGA) to assess thermal decomposition.

- HPLC-MS to detect degradation products.

The 1,1-dioxide moiety increases ring rigidity, reducing susceptibility to nucleophilic attack compared to non-oxidized analogs .

Advanced Research Questions

Q. Q3. How can contradictory data on the biological activity of thiazolidinecarboxylic acid derivatives be resolved?

Methodological Answer: Contradictions often arise from:

- Variability in stereochemistry : Enantiomeric forms (e.g., D-penicillamine derivatives) exhibit divergent bioactivity. Use chiral HPLC to isolate isomers and test individually .

- Reactive intermediates : Oxidative byproducts (e.g., sulfones) may confound assays. Employ LC-MS to track intermediates during biological testing .

- Cell-line specificity : Validate activity across multiple models (e.g., cancer vs. normal cells) with dose-response curves.

Q. Q4. What computational strategies are effective for predicting the reactivity of the 1,1-dioxide group in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic centers. The sulfone group (SO₂) in 1,1-dioxides exhibits strong electron-withdrawing effects, directing nucleophilic attack to the β-carbon .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways.

Q. Q5. How do steric effects from the 1,1-dimethylethyl ester group influence enzymatic interactions?

Methodological Answer:

- Docking studies : Use X-ray crystallography data of enzyme active sites (e.g., proteases or kinases) to model steric clashes.

- Kinetic assays : Compare inhibition constants (Ki) of the tert-butyl ester derivative with smaller esters (e.g., methyl). The bulky tert-butyl group often reduces binding affinity but improves metabolic stability .

Data Contradiction Analysis

Q. Q6. Why do reported melting points for thiazolidinecarboxylic acid derivatives vary across studies?

Methodological Answer: Discrepancies arise from:

Q. Q7. How can conflicting results in cytotoxicity assays be addressed?

Methodological Answer:

- Standardize assay protocols: Use identical cell lines (e.g., HEK293 vs. HeLa), incubation times (24–72h), and MTT/WST-1 reagents.

- Control for redox activity: The 1,1-dioxide group may interfere with tetrazolium-based assays; validate with ATP-based luminescence assays .

Experimental Design

Q. Q8. What spectroscopic techniques are most reliable for characterizing the thiazolidine ring conformation?

Methodological Answer:

Q. Q9. How to optimize catalytic systems for asymmetric synthesis of thiazolidine derivatives?

Methodological Answer:

- Screen chiral catalysts (e.g., Jacobsen’s thiourea catalysts) in solvent systems like toluene/water biphasic mixtures.

- Monitor enantiomeric excess (ee) via circular dichroism (CD) or chiral GC .

Biological Relevance

Q. Q10. What mechanistic insights link the 1,1-dioxide moiety to anti-inflammatory activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。